ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine derivatives. These derivatives are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties. The compound's intricate structure and functional groups make it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that derivatives of thiazolo[3,2-a]pyrimidine, to which this compound belongs, have been consistently regarded as structural analogs of biogenic purine bases and can be considered as potential purine antagonists . This suggests that the compound may interact with biological targets that also interact with purine bases .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This implies that the compound may interact with its targets through these binding sites, leading to changes in the target’s function .
Biochemical Pathways
Given the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine, it can be inferred that the compound may affect pathways involving purine bases .
Result of Action
It is known that thiazolo[3,2-a]pyrimidine derivatives demonstrate high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may have similar effects at the molecular and cellular levels.
Action Environment
It is known that the synthesis of thiazolo[3,2-a]pyrimidines involves reactions that can be influenced by temperature and other environmental conditions . This suggests that environmental factors may play a role in the compound’s action and stability.
Biochemical Analysis
Biochemical Properties
Ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates . This inhibition can alter signaling pathways within cells, affecting processes such as cell growth and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating these pathways, the compound can induce cell cycle arrest and promote programmed cell death in cancer cells . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcription of genes involved in cell survival and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction . The compound also affects the expression of genes by interacting with DNA and RNA polymerases, thereby influencing the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, the compound is stable and maintains its activity, but over extended periods, it may degrade, leading to a reduction in its efficacy . Long-term studies have shown that continuous exposure to the compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and efflux pumps, which can mitigate its effects.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity. At higher doses, it may cause adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, leading to alterations in energy production and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific carrier proteins . Once inside the cell, it may localize to specific organelles, such as the mitochondria or nucleus, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to accumulate in the mitochondria, where it can disrupt the electron transport chain and induce apoptosis . Additionally, the compound may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors such as thiazol-2-amine derivatives with ethyl acetoacetate under specific conditions. The reaction conditions often require the use of solvents like ethanol or isopropyl alcohol, and catalysts such as triethylamine.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate is studied for its potential biological activities. It has shown promise in inhibiting the growth of certain cancer cells and bacteria, making it a candidate for drug development.
Medicine: The compound's anti-inflammatory and antitumor properties are being explored for potential therapeutic applications. It may be used in the development of new drugs for treating various diseases, including cancer and inflammatory disorders.
Industry: In the chemical industry, this compound is used in the synthesis of other valuable chemicals. Its unique structure and reactivity make it a useful intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 5-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Ethyl 2-hydroxy-2-methyl-2H-chromene-3-carboxylate
Uniqueness: Ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate stands out due to its specific substitution pattern and the presence of the amino and oxo groups, which contribute to its unique reactivity and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields. Further studies and advancements in synthetic methods will continue to expand its utility and impact.
Properties
IUPAC Name |
ethyl 4-[(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-4-21-11(19)6-5-10(18)16-12-9(3)15-14-17(13(12)20)8(2)7-22-14/h7H,4-6H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUUXKSEYZDJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(N=C2N(C1=O)C(=CS2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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